![molecular formula C20H14N2O3S B5481115 (E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B5481115.png)
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiazole ring, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzodioxole and methoxyphenyl groups via substitution reactions. The final step often involves the formation of the enenitrile group through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as electron-beam physical vapor deposition (EBPVD) can be employed to deposit thin films of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Substitution: The benzodioxole and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Condensation: The enenitrile group can be formed through condensation reactions involving aldehydes or ketones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, and catalysts for facilitating substitution and condensation reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to the inhibition of specific enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have similar aromatic properties.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile is unique due to its combination of a benzodioxole ring, a thiazole ring, and a methoxyphenyl group, which confer distinct chemical and biological properties not found in simpler compounds like dichloroanilines or caffeine.
Propiedades
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-23-16-5-2-13(3-6-16)8-15(10-21)20-22-17(11-26-20)14-4-7-18-19(9-14)25-12-24-18/h2-9,11H,12H2,1H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFIBJUBLYHCFD-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(3-chloro-4-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5481032.png)
![1-ethyl-4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5481041.png)
![2-PYRIDIN-4-YL-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE](/img/structure/B5481042.png)
![N-{[4-(dimethylamino)-1-methyl-4-piperidinyl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5481052.png)
![N-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B5481060.png)
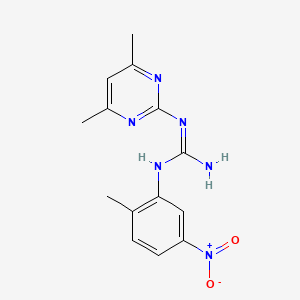
![2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5481077.png)
![2-cyclopropyl-N-({1-[(1,5-dimethyl-1H-indol-2-yl)methyl]pyrrolidin-3-yl}methyl)acetamide](/img/structure/B5481084.png)
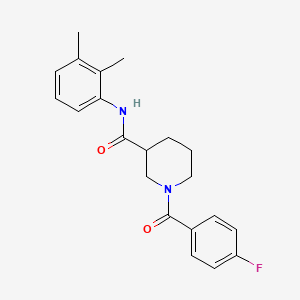
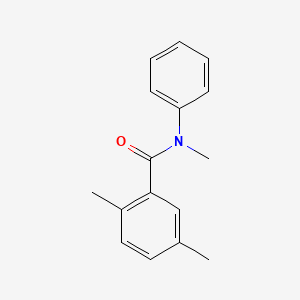
![N-(3-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5481107.png)
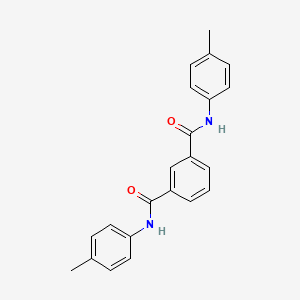
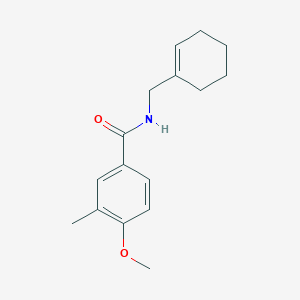
![2-(1-{2-[(4-methoxyphenyl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5481126.png)
